molecular formula C22H25N2NaO5S B15181342 Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 85223-32-1

Sodium 1-amino-4-((2-ethylhexyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B15181342
CAS No.: 85223-32-1
M. Wt: 452.5 g/mol
InChI Key: IMVBAZWVBCICIB-UHFFFAOYSA-M
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Description

Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate: is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes an anthracene core substituted with amino and sulfonate groups. This compound is often used in research and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate involves multiple steps. The process typically starts with the preparation of the anthracene core, followed by the introduction of amino and sulfonate groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.

    Substitution: The amino and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various amino or sulfonate derivatives.

Scientific Research Applications

Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in its action are complex and depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
  • Sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate

Uniqueness

The uniqueness of sodium 1-amino-4-[(2-ethylhexyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate lies in its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

85223-32-1

Molecular Formula

C22H25N2NaO5S

Molecular Weight

452.5 g/mol

IUPAC Name

sodium;1-amino-4-(2-ethylhexylamino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H26N2O5S.Na/c1-3-5-8-13(4-2)12-24-16-11-17(30(27,28)29)20(23)19-18(16)21(25)14-9-6-7-10-15(14)22(19)26;/h6-7,9-11,13,24H,3-5,8,12,23H2,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

IMVBAZWVBCICIB-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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